molecular formula C13H10O B14351000 1,2-Dihydroacenaphthylene-3-carbaldehyde CAS No. 92378-92-2

1,2-Dihydroacenaphthylene-3-carbaldehyde

Cat. No.: B14351000
CAS No.: 92378-92-2
M. Wt: 182.22 g/mol
InChI Key: VEALXHWSYJYDKI-UHFFFAOYSA-N
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Description

1,2-Dihydroacenaphthylene-3-carbaldehyde is an organic compound with the molecular formula C13H10O. It is a derivative of acenaphthene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of an aldehyde group attached to the acenaphthene structure, making it a valuable intermediate in organic synthesis and various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dihydroacenaphthylene-3-carbaldehyde can be synthesized through several methods. One common approach involves the oxidation of 1,2-dihydroacenaphthylene using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under controlled conditions. The reaction typically takes place in an organic solvent like dichloromethane (CH2Cl2) at low temperatures to prevent over-oxidation.

Industrial Production Methods

Industrial production of this compound often involves large-scale oxidation processes using efficient and cost-effective oxidizing agents. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. The compound is then purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

1,2-Dihydroacenaphthylene-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be further oxidized to form carboxylic acids using strong oxidizing agents.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,2-Dihydroacenaphthylene-3-carbaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a starting material for various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,2-dihydroacenaphthylene-3-carbaldehyde involves its reactivity with various nucleophiles and electrophiles. The aldehyde group is highly reactive, allowing the compound to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used.

Comparison with Similar Compounds

1,2-Dihydroacenaphthylene-3-carbaldehyde can be compared with other similar compounds such as:

    Acenaphthene: A polycyclic aromatic hydrocarbon with a similar structure but lacking the aldehyde group.

    Acenaphthylene: Another derivative of acenaphthene with a double bond in the structure.

    1,2-Dihydroacenaphthylene: The parent compound without the aldehyde group.

The uniqueness of this compound lies in its aldehyde functionality, which imparts distinct reactivity and makes it a valuable intermediate in organic synthesis.

Properties

CAS No.

92378-92-2

Molecular Formula

C13H10O

Molecular Weight

182.22 g/mol

IUPAC Name

1,2-dihydroacenaphthylene-3-carbaldehyde

InChI

InChI=1S/C13H10O/c14-8-11-5-4-9-2-1-3-10-6-7-12(11)13(9)10/h1-5,8H,6-7H2

InChI Key

VEALXHWSYJYDKI-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC3=C2C1=CC=C3)C=O

Origin of Product

United States

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